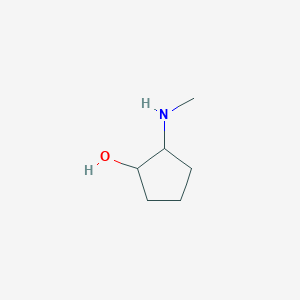

2-(Methylamino)cyclopentan-1-ol

Description

Properties

IUPAC Name |

2-(methylamino)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-5-3-2-4-6(5)8/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEYCYRQJINORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)cyclopentan-1-ol typically involves the reaction of cyclopentanone with methylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods

Industrial production of 2-(Methylamino)cyclopentan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of cyclopentanone and methylamine, with appropriate safety measures and quality control protocols to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form more saturated compounds.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of more saturated cyclopentanol derivatives.

Substitution: Formation of N-substituted cyclopentan-1-ol derivatives.

Scientific Research Applications

2-(Methylamino)cyclopentan-1-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential effects on cell function and signal transduction.

Medicine: Explored for its potential therapeutic applications, including drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2-(Methylamino)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate cell signaling pathways and affect cellular functions through its interaction with receptors and enzymes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Data for 2-(Methylamino)cyclopentan-1-ol and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | CAS Number |

|---|---|---|---|---|

| 2-(Methylamino)cyclopentan-1-ol | C₆H₁₃NO | 115.17 | -NHCH₃ at C2, -OH at C1 | 100524-01-4 |

| 1-Methylcyclopentanol | C₆H₁₂O | 100.16 | -CH₃ at C1, -OH at C1 | 1462-03-9 |

| 2-(1H-Imidazol-1-yl)cyclopentan-1-ol | C₈H₁₂N₂O | 152.19 | -Imidazol-1-yl at C2, -OH at C1 | 1184093-57-9 |

| (1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol | C₁₁H₁₄ClNO | 235.7 | -NH(2-ClC₆H₄) at C2, -OH at C1 | Not provided |

Key Observations:

Substituent Effects on Molecular Weight: The methylamino group in 2-(Methylamino)cyclopentan-1-ol increases its molecular weight by ~15 g/mol compared to 1-Methylcyclopentanol (C₆H₁₂O), which lacks nitrogen . Bulkier substituents, such as the imidazole ring in 2-(1H-Imidazol-1-yl)cyclopentan-1-ol or the chlorophenyl group in (1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol, significantly elevate molecular weight and may enhance lipophilicity .

Functional Group Diversity: 1-Methylcyclopentanol contains a single hydroxyl group and a methyl group, limiting its hydrogen-bonding capacity compared to the amino and hydroxyl groups in 2-(Methylamino)cyclopentan-1-ol .

Physicochemical and Pharmacological Implications

Solubility and Basicity

- 2-(Methylamino)cyclopentan-1-ol: The secondary amine group (pKa ~10–11) likely enhances water solubility in protonated forms (e.g., hydrochloride salts), similar to methcathinone derivatives .

- 1-Methylcyclopentanol: Lacks ionizable groups, resulting in lower aqueous solubility compared to amino-substituted analogues .

- (1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol: The electron-withdrawing chlorine atom may lower the amino group’s basicity, altering solubility and membrane permeability .

Stereochemical Considerations

Biological Activity

2-(Methylamino)cyclopentan-1-ol, also known by its CAS number 100524-01-4, is a cyclic amine compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including interactions with various molecular targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(Methylamino)cyclopentan-1-ol is CHN\O, with a molecular weight of approximately 115.17 g/mol. The structure features a cyclopentane ring with a methylamino group and a hydroxyl group, which contribute to its biological properties.

Research indicates that 2-(Methylamino)cyclopentan-1-ol interacts with various enzymes and receptors in biological systems. Its mechanism of action is primarily attributed to:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter signaling pathways, which may contribute to its psychoactive effects.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing neurotransmission and possibly exhibiting antidepressant or anxiolytic effects.

Case Studies

- Neuropharmacological Effects : A study highlighted the compound's potential as a neuroactive agent, suggesting that it may modulate serotonin receptors, thereby influencing mood and anxiety levels. The findings indicated significant changes in behavioral models used for assessing anxiety and depression.

- Toxicological Assessment : In another investigation focusing on the safety profile of 2-(Methylamino)cyclopentan-1-ol, researchers conducted toxicity assays in vitro and in vivo. The results suggested a favorable safety margin at therapeutic doses, although further studies are necessary to fully elucidate its long-term effects.

Comparative Analysis

To better understand the unique properties of 2-(Methylamino)cyclopentan-1-ol, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Fluorodeschloroketamine | Arylcyclohexylamine | NMDA receptor antagonist |

| 2-(Methylamino)cyclopentan-1-ol | Cyclic amine | Enzyme inhibition, receptor modulation |

| (S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline | Diazepane derivative | Anti-inflammatory, enzyme inhibition |

Summary of Findings

The biological activity of 2-(Methylamino)cyclopentan-1-ol appears promising based on preliminary studies. Its interactions with neurotransmitter systems suggest potential applications in treating mood disorders. However, comprehensive clinical trials are necessary to confirm these effects and establish safety profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Methylamino)cyclopentan-1-ol, and what key reaction conditions influence yield and purity?

- Answer: The primary synthetic route involves reductive amination of cyclopentanone with methylamine using sodium borohydride (NaBH₄) as a reducing agent. Key conditions include maintaining a controlled pH (acidic or neutral) to facilitate imine formation and subsequent reduction. Solvent choice (e.g., methanol or ethanol) and reaction temperature (typically 0–25°C) significantly impact yield, with optimized protocols reporting ~70–80% purity after recrystallization . Alternative methods include catalytic hydrogenation, but NaBH₄ is preferred for its operational simplicity in small-scale synthesis .

Q. What analytical techniques are critical for characterizing 2-(Methylamino)cyclopentan-1-ol and verifying its structural integrity?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the stereochemistry and functional groups (e.g., hydroxyl and methylamino moieties). Mass spectrometry (MS) provides molecular weight validation, while Infrared (IR) spectroscopy identifies characteristic peaks for -OH (~3200 cm⁻¹) and -NH (~3350 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with chiral columns can resolve enantiomeric purity if stereoisomers are a concern .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of 2-(Methylamino)cyclopentan-1-ol synthesis?

- Answer: Stereoselectivity depends on the reducing agent and solvent system. For example, asymmetric synthesis using chiral catalysts like (+)-IpcBH₂ (a borane reagent) can achieve enantiomeric excess (ee) >90% by directing hydride attack to specific carbonyl faces. In contrast, non-chiral reductants (e.g., NaBH₄) produce racemic mixtures. Solvents with high polarity (e.g., THF) may stabilize transition states, enhancing stereocontrol .

Q. What strategies can address contradictory data in the biological activity of 2-(Methylamino)cyclopentan-1-ol derivatives?

- Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). To resolve conflicts:

- Standardize in vitro models (e.g., use primary cells instead of immortalized lines).

- Perform dose-response curves to identify IC₅₀/EC₅₀ values across studies.

- Validate target engagement using techniques like Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers optimize the oxidation of 2-(Methylamino)cyclopentan-1-ol to study its metabolic pathways?

- Answer: Controlled oxidation with KMnO₄ under acidic conditions converts the hydroxyl group to a ketone, yielding 2-(Methylamino)cyclopentanone. Alternatively, enzymatic oxidation (e.g., cytochrome P450 mimics) can simulate metabolic activation. Reaction monitoring via LC-MS is critical to identify intermediates and prevent over-oxidation .

Methodological Challenges

Q. What are the limitations of current computational models in predicting the reactivity of 2-(Methylamino)cyclopentan-1-ol?

- Answer: Density Functional Theory (DFT) models struggle with accurately simulating solvation effects on the compound’s amino and hydroxyl groups, leading to deviations in predicting reaction activation energies. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches improve accuracy but require extensive computational resources .

Q. How can contradictory NMR data for 2-(Methylamino)cyclopentan-1-ol derivatives be reconciled?

- Answer: Discrepancies in coupling constants or chemical shifts may arise from solvent polarity or pH-induced protonation. Reproducing experiments under standardized conditions (deuterated solvents, buffered pH) and using 2D NMR techniques (e.g., COSY, NOESY) can resolve ambiguities .

Key Considerations for Researchers

- Stereochemical Purity: Chiral HPLC or polarimetry is mandatory for studies requiring enantiopure samples.

- Biological Assays: Preclude solvent residues (e.g., DMSO) that may confound activity results .

- Scalability: Transitioning from batch to flow chemistry improves reproducibility in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.